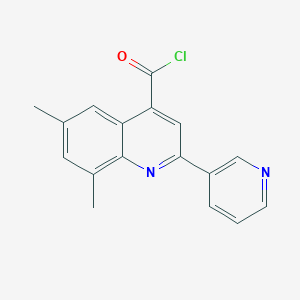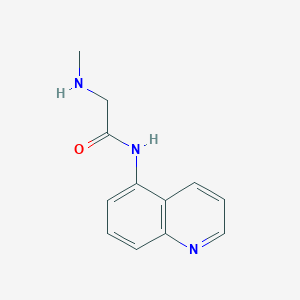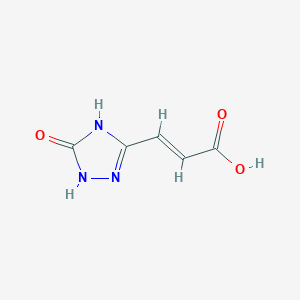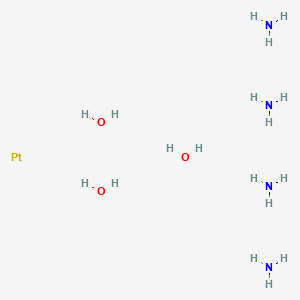amine CAS No. 1856076-88-4](/img/structure/B12347196.png)
[(1-methyl-1H-pyrazol-4-yl)methyl](2-morpholin-4-ylethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methyl-1H-pyrazol-4-yl)methylamine is a complex organic compound that features both pyrazole and morpholine moieties The pyrazole ring is a five-membered heterocycle containing three carbon atoms and two nitrogen atoms, while the morpholine ring is a six-membered heterocycle containing four carbon atoms, one nitrogen atom, and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrazole with a suitable alkylating agent to introduce the (2-morpholin-4-ylethyl)amine group. One common method involves the use of a nucleophilic substitution reaction where the pyrazole nitrogen attacks an electrophilic carbon in the alkylating agent, forming the desired product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (1-methyl-1H-pyrazol-4-yl)methylamine may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control over reaction conditions can lead to a more scalable and cost-effective production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-methyl-1H-pyrazol-4-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or morpholine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated pyrazole or morpholine derivatives.
Applications De Recherche Scientifique
(1-methyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of (1-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(1-methyl-1H-pyrazol-4-yl)methylamine can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring but may have different substituents, leading to variations in their chemical and biological properties.
Morpholine derivatives: These compounds contain the morpholine ring and can exhibit different reactivity and applications based on their substituents.
Imidazole derivatives: Similar to pyrazole, imidazole is a five-membered ring with two nitrogen atoms, but it has different electronic properties and reactivity.
The uniqueness of (1-methyl-1H-pyrazol-4-yl)methylamine lies in the combination of the pyrazole and morpholine rings, which can impart distinct chemical and biological properties not found in other compounds.
Propriétés
Numéro CAS |
1856076-88-4 |
|---|---|
Formule moléculaire |
C11H21ClN4O |
Poids moléculaire |
260.76 g/mol |
Nom IUPAC |
N-[(1-methylpyrazol-4-yl)methyl]-2-morpholin-4-ylethanamine;hydrochloride |
InChI |
InChI=1S/C11H20N4O.ClH/c1-14-10-11(9-13-14)8-12-2-3-15-4-6-16-7-5-15;/h9-10,12H,2-8H2,1H3;1H |
Clé InChI |
ZJFZQCODFMSHIG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)CNCCN2CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12347118.png)
![4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B12347122.png)




![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12347138.png)
![Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B12347144.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12347150.png)




![2-(4-aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide](/img/structure/B12347193.png)
